1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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Overview
Description
Pyrrolidine and piperidine are nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring and the six-membered piperidine ring are saturated scaffolds that allow efficient exploration of the pharmacophore space due to sp3-hybridization . They contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with pyrrolidine and piperidine rings can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine or piperidine rings .Molecular Structure Analysis
The molecular structure of compounds with pyrrolidine and piperidine rings can be influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and piperidine rings can lead to the formation of various derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to the queried chemical, such as 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline, has focused on understanding their crystal structures and intermolecular interactions. These studies, which include Hirshfeld surface analyses and energy frameworks, highlight the role of dispersion forces in the molecular assembly of such compounds, providing insights into their physicochemical properties (Ullah & Stoeckli-Evans, 2021).
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to expedite the synthesis of piperidine-containing compounds, demonstrating the method's efficiency in organic synthesis. For instance, the microwave-assisted synthesis of piperidine derivatives has been explored for their antibacterial activity, showcasing the potential of these methodologies in rapidly generating biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity
Piperidine derivatives have been investigated for their antimicrobial properties. Studies have identified specific piperidine-containing compounds that exhibit antibacterial activity, highlighting their potential application in developing new antimicrobial agents (Kim et al., 2011).
Chemical Synthesis and Drug Development
Piperidine-based compounds are significant in medicinal chemistry, serving as key intermediates or active moieties in the synthesis of various pharmacologically active agents. Their synthesis, structural analysis, and biological evaluation contribute to drug discovery and development processes, underscoring the versatility of piperidine scaffolds in synthesizing complex molecules (Chonan et al., 2011).
Future Directions
The future directions in the field of drug discovery involving pyrrolidine and piperidine rings are promising. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine and piperidine compounds with different biological profiles .
Properties
IUPAC Name |
1-[4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-14(22)19-8-3-15(4-9-19)18(23)20-10-5-16(6-11-20)21-12-7-17(13-21)24-2/h15-17H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNHEGBFTKIPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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